(5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It is known for its role as an inhibitor of human sirtuin 2, a member of the sirtuin family involved in various cellular processes such as aging and metabolism. The compound has the Chemical Abstracts Service (CAS) number 871706-85-3, which facilitates its identification in scientific literature and databases.
This compound can be classified under the category of amines, specifically as an aromatic amine due to the presence of the furan and trifluoromethyl phenyl groups. Its synthesis and characterization have been detailed in various scientific studies, highlighting its relevance in pharmaceutical research, particularly in developing inhibitors for specific biological targets .
The synthesis of (5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine typically involves several steps, often utilizing furan derivatives as starting materials. One common method includes the reaction of furan derivatives with trifluoromethyl phenyl compounds followed by amination processes.
The molecular structure of (5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine can be represented by its InChI code: InChI=1S/C12H10F3NO/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-6H,7,16H2
. This indicates a complex arrangement featuring a furan ring substituted with a trifluoromethyl group on one side and an amine group on another.
(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine participates in various chemical reactions typical for amines, including:
Reactions are often optimized for yield and selectivity, using techniques such as high-performance liquid chromatography (HPLC) for analysis of reaction progress and product purity .
The primary mechanism through which (5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine exerts its effects is through the inhibition of human sirtuin 2. This compound binds to the active site of sirtuin 2, preventing its deacetylase activity.
Analytical methods such as NMR spectroscopy and mass spectrometry are commonly employed to characterize this compound during synthesis .
(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine has significant applications in scientific research:
This compound exemplifies how modifications to molecular structures can lead to significant biological effects, highlighting its importance in ongoing research within medicinal chemistry and pharmacology.
Fluorinated heterocycles represent a cornerstone of rational drug design, with the trifluoromethyl (–CF3) group serving as a critical pharmacophore for optimizing pharmacokinetic and pharmacodynamic properties. This electron-withdrawing substituent significantly enhances metabolic stability by resisting cytochrome P450-mediated oxidation due to the strength of the C–F bond (~116 kcal/mol) [3] [9]. Furthermore, the –CF3 group profoundly influences molecular polarity and lipophilicity, as quantified by ClogP (calculated partition coefficient). For (5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine, the –CF3 moiety reduces ClogP by approximately 0.5–1.0 log units compared to non-fluorinated analogs, improving water solubility while maintaining membrane permeability [9]. This "polar hydrophobicity" enables optimal ligand-target interactions by balancing aqueous dissolution and hydrophobic pocket binding [3].
The steric and electronic effects of the –CF3 group also modulate binding affinity. In sirtuin inhibitors, fluorination enhances interactions with hydrophobic enzyme subpockets, as demonstrated by SAR studies where fluorinated analogs exhibited >7-fold improvements in IC50 values compared to non-fluorinated counterparts [2]. The trifluoromethyl group’s low polarizability facilitates unique dispersion interactions with aromatic residues (e.g., Phe96, Phe119 in SIRT2), contributing to selective binding [3] [9]. Table 1 summarizes key property enhancements conferred by fluorination:
Table 1: Impact of Trifluoromethyl Group on Compound Properties
Property | Non-Fluorinated Analogs | CF3-Containing Analogs | Biological Consequence |
---|---|---|---|
Metabolic Stability | Moderate (t1/2 ~30 min) | High (t1/2 >90 min) | Extended plasma half-life |
ClogP | ~3.5 | ~2.8 | Improved solubility/permeability |
Target Binding (Kd) | 10–50 µM | 0.5–5 µM | Enhanced potency |
Selectivity Ratio | 2–5 fold | 10–50 fold | Reduced off-target effects |
Furan heterocycles have evolved from natural product inspirations to privileged scaffolds in synthetic enzyme inhibitors. Early furan-containing compounds like nitrofurantoin (antibacterial) exploited furan’s electron-rich π-system for redox activity [6]. Modern medicinal chemistry capitalizes on furan’s planar rigidity and hydrogen-bond acceptance to engage catalytic sites. The furan-2-yl-methanamine motif, in particular, serves as a versatile vector for targeting enzymes via:
A pivotal advancement occurred with the discovery of furan-based sirtuin inhibitors such as 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (Compound 20), which exhibited 63% SIRT2 inhibition at 100 µM [2]. Optimization of this scaffold yielded derivatives with submicromolar potency, exemplified by compound 25 (IC50 = 2.47 µM vs. AGK2’s 17.75 µM), where the furan-2-yl-methanamine core enabled optimal positioning of hydrophobic substituents within SIRT2’s induced pocket [2]. Table 2 chronicles key milestones:
Table 2: Evolution of Furan-2-yl-methanamine Scaffolds in Enzyme Inhibition
Year | Compound Class | Key Advancement | Target Enzyme |
---|---|---|---|
2000s | Nitrofuran derivatives | Exploited furan redox activity | Bacterial enzymes |
2015 | N-(furan-2-ylmethyl)acetamides | Demonstrated moderate SIRT2 inhibition (IC50 ~20 µM) | SIRT2 |
2019 | (5-Phenylfuran-2-yl)methanamines | Achieved nanomolar SIRT2 inhibition (e.g., Compound 25) | SIRT2 |
2022+ | Multi-targeted furan derivatives | Incorporated fluorinated aryl groups (e.g., –CF3) | SIRT2/NK receptors |
Sirtuin 2 (SIRT2) Inhibition: SIRT2, a NAD+-dependent deacetylase, regulates critical disease pathways via substrate deacetylation. Key roles include:
(5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine’s primary amine enables covalent or ionic interactions with SIRT2’s catalytic residues, while the trifluoromethylphenyl group occupies a hydrophobic subpocket induced during substrate binding [2]. Molecular docking predicts a binding pose resembling AGK2 but with enhanced affinity due to fluorine-mediated interactions [2] [4].
Neurokinin Receptor (NK1R) Modulation: NK1R, a G-protein coupled receptor (GPCR), binds substance P to regulate inflammation, pain, and emesis. The furan-2-yl-methanamine scaffold structurally resembles aprepitant’s morpholine core, suggesting potential NK1R affinity. Fluorination may enhance CNS penetration for neurological indications [6] [9].
Table 3: Dual-Target Potential of (5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine
Target | Biological Role | Compound’s Binding Mechanism | Therapeutic Implication |
---|---|---|---|
SIRT2 | Tubulin deacetylation → cell proliferation | Amine coordinates catalytic His187; CF3-phenyl fills hydrophobic pocket | Anti-cancer/neuroprotective effects |
NK1R | Substance P-mediated inflammation/pain | Furan mimics aprepitant’s morpholine; amine forms salt bridge | Anti-emetic/analgesic potential |
The structural duality of (5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine enables engagement of both enzymes (SIRT2) and receptors (NK1R). This polypharmacology is advantageous for complex diseases like cancer pain or neurodegenerative inflammation, where co-inhibition of SIRT2 and NK1R may yield synergistic effects [4] [6]. The compound’s moderate ClogP (~2.5) and polar surface area (~35 Ų) suggest blood-brain barrier penetrability, critical for CNS targets [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1